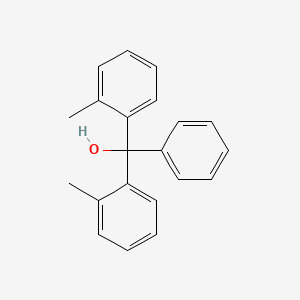
Bis(2-methylphenyl)-phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl)-phenylmethanol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol, characterized by the presence of two 2-methylphenyl groups and one phenyl group attached to a central carbon atom, which is also bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylphenyl)-phenylmethanol typically involves the Grignard reaction. This method includes the reaction of phenylmagnesium bromide with 2-methylbenzophenone under anhydrous conditions. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in dry ether.
- Addition of 2-methylbenzophenone to the Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in its synthesis due to its efficiency and relatively straightforward procedure.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylphenyl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis(2-methylphenyl)-phenylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl)-phenylmethanol largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reagents used.
Comparison with Similar Compounds
Bis(2-methylphenyl) phenyl phosphate: Similar in structure but contains a phosphate group instead of a hydroxyl group.
Bis(2-methylphenyl)methanol: Lacks the phenyl group present in Bis(2-methylphenyl)-phenylmethanol.
Uniqueness: this compound is unique due to the presence of both 2-methylphenyl and phenyl groups attached to the central carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
6324-60-3 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
bis(2-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-10-6-8-14-19(16)21(22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15,22H,1-2H3 |
InChI Key |
KXGJHQLSMMKIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



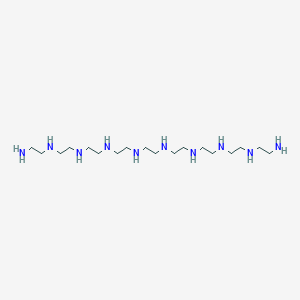
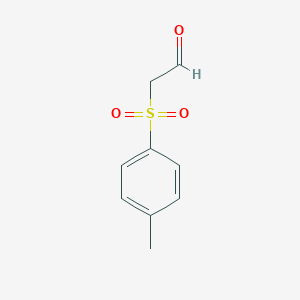
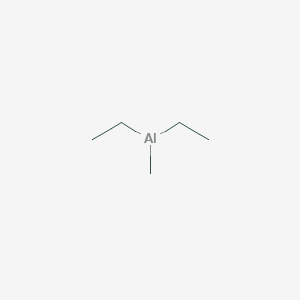

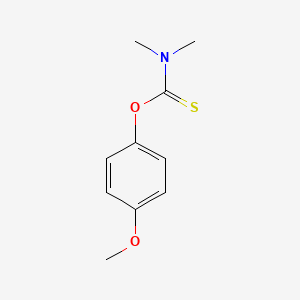
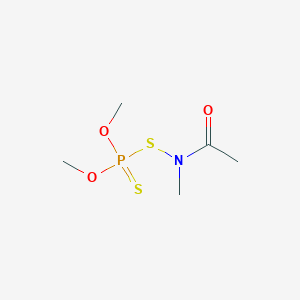
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
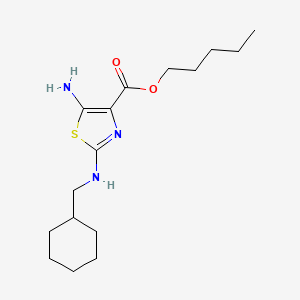
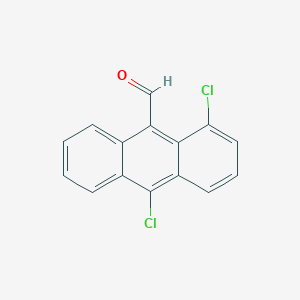
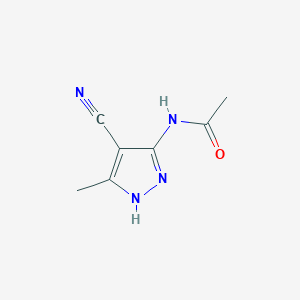
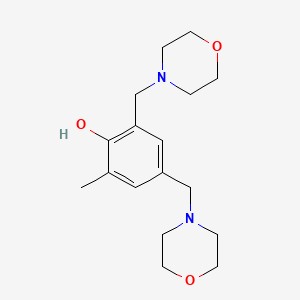
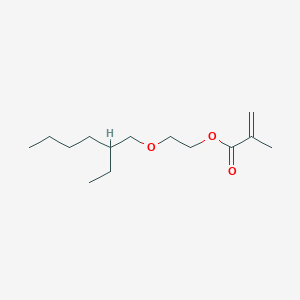
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
